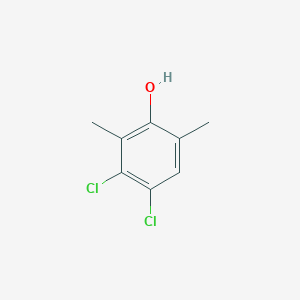
3,4-Dichloro-2,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-2,6-dimethylphenol (DCDMP) is a chemical compound that belongs to the group of chlorophenols. It is widely used in various industries, including pharmaceuticals, pesticides, and cosmetics. DCDMP has gained attention due to its unique properties and potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 3,4-Dichloro-2,6-dimethylphenol involves its ability to disrupt the cell membrane of bacteria, leading to cell death. It also acts as an inhibitor of certain enzymes, leading to the disruption of metabolic pathways in bacteria.
Biochemical And Physiological Effects
3,4-Dichloro-2,6-dimethylphenol has been shown to have various biochemical and physiological effects, including its ability to induce oxidative stress in cells. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of xenobiotics.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3,4-Dichloro-2,6-dimethylphenol in lab experiments is its ability to inhibit the growth of bacteria, making it a useful tool in studying bacterial physiology and metabolism. However, its potential toxicity and the need for careful handling and disposal make it a challenging compound to work with in the laboratory.
Future Directions
Future research on 3,4-Dichloro-2,6-dimethylphenol could focus on its potential applications in the development of new antibacterial agents or in the study of enzyme mechanisms. Further investigation into its potential toxicity and environmental impact could also be explored. Additionally, the synthesis of 3,4-Dichloro-2,6-dimethylphenol could be optimized to improve yield and purity, making it more accessible for scientific research.
Synthesis Methods
3,4-Dichloro-2,6-dimethylphenol can be synthesized by various methods, including the reaction of 3,4-dichloro-2,6-dimethylphenyl magnesium bromide with carbon dioxide, or by the reaction of 3,4-dichloro-2,6-dimethylphenol with thionyl chloride. The synthesis method is important in determining the purity and yield of the final product.
Scientific Research Applications
3,4-Dichloro-2,6-dimethylphenol has been used in various scientific research studies, including its use as an antibacterial agent. It has been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. 3,4-Dichloro-2,6-dimethylphenol has also been used in the study of the mechanism of action of certain enzymes, including peroxidases and laccases.
properties
CAS RN |
14486-35-2 |
|---|---|
Product Name |
3,4-Dichloro-2,6-dimethylphenol |
Molecular Formula |
C8H8Cl2O |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
3,4-dichloro-2,6-dimethylphenol |
InChI |
InChI=1S/C8H8Cl2O/c1-4-3-6(9)7(10)5(2)8(4)11/h3,11H,1-2H3 |
InChI Key |
RQVOAMHBQNYZBO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1O)C)Cl)Cl |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)Cl)Cl |
synonyms |
3,4-Dichloro-2,6-dimethylphenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)


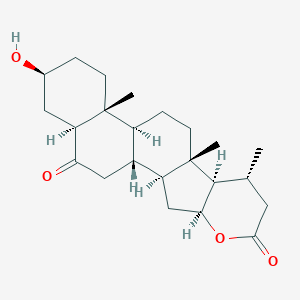

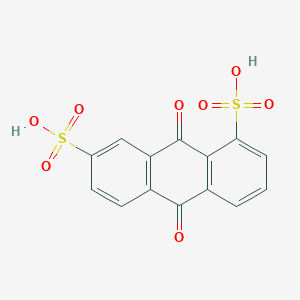

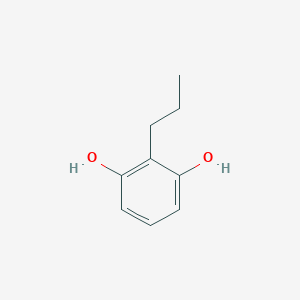
![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)
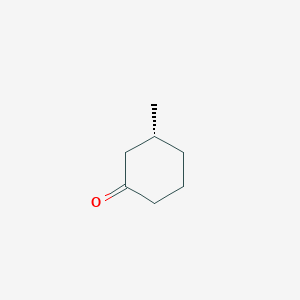
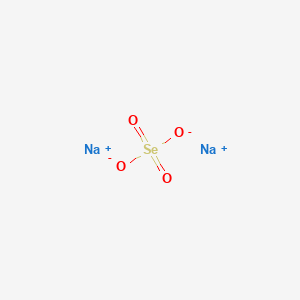
![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)